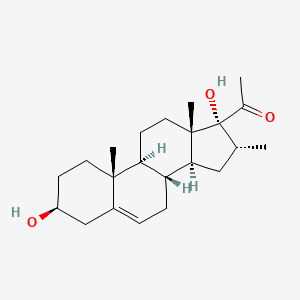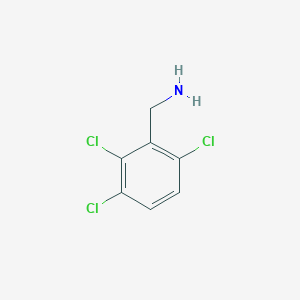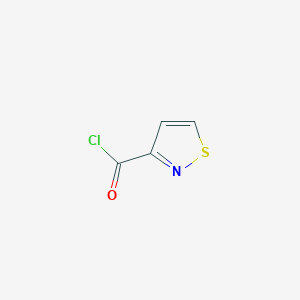
(1-Ethylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylcyclopropyl)benzene: is an organic compound with the molecular formula C11H14 . It consists of a benzene ring substituted with a 1-ethylcyclopropyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclopropyl)benzene typically involves the alkylation of benzene with 1-ethylcyclopropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions: (1-Ethylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halogenated benzene derivatives.
Reduction: Cyclopropylbenzene derivatives.
科学研究应用
Chemistry: (1-Ethylcyclopropyl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
作用机制
The mechanism of action of (1-Ethylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to undergo reactions with electrophiles, leading to the formation of substituted products. The cyclopropyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
相似化合物的比较
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the cyclopropyl group.
Propylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness: (1-Ethylcyclopropyl)benzene is unique due to the presence of both an ethyl and a cyclopropyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications .
属性
CAS 编号 |
50462-84-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(1-ethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H14/c1-2-11(8-9-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI 键 |
WTIVCWQXNLRRFJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2=CC=CC=C2 |
规范 SMILES |
CCC1(CC1)C2=CC=CC=C2 |
Key on ui other cas no. |
50462-84-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)






